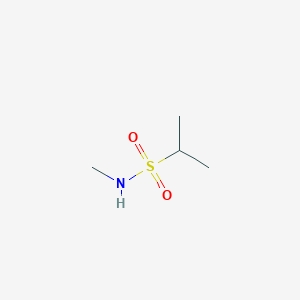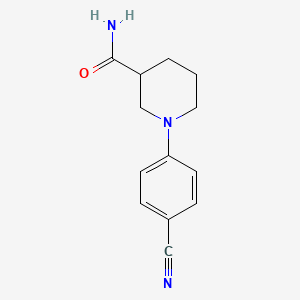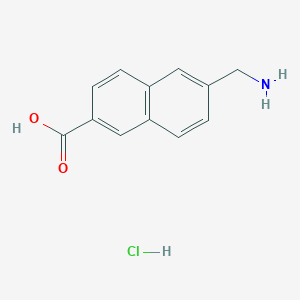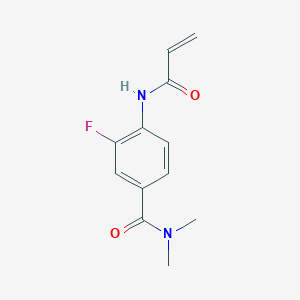
2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups including a benzamide, a thiophene, and a piperidine ring. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, thiophene, and piperidine functional groups would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the thiophene and piperidine rings might participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of novel benzamides, including derivatives structurally similar to "2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide," have been extensively explored. These compounds, through their metal complexes, have shown varied geometrical structures and have been evaluated for their antibacterial activities against several bacterial strains, demonstrating significant bioactivity (Khatiwora et al., 2013).
Pharmacological Applications
- The disposition and metabolism of closely related compounds in humans have been studied, providing insights into their pharmacokinetics, including absorption, distribution, metabolism, and excretion. These findings are crucial for understanding the therapeutic potential and safety profile of such compounds (Renzulli et al., 2011).
Potential Therapeutic Applications
- Various derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, showing promise as potential therapeutic agents for conditions such as dementia. The modification of the benzamide moiety with different substituents has led to compounds with significantly enhanced activity, highlighting the importance of structural modifications in the development of more effective drugs (Sugimoto et al., 1990).
Bioactivity Studies
- Studies on the synthesis, crystal structure, and anti-fatigue effects of benzamide derivatives have been conducted. These compounds have shown promising results in enhancing the forced swimming capacity of mice, indicating potential applications in managing fatigue-related conditions (Wu et al., 2014).
Molecular Interaction Studies
- The molecular interaction of benzamide derivatives with specific receptors has been explored to understand their mechanism of action. This research provides valuable insights into how structural features of these compounds influence their binding and activity at target receptors, paving the way for the design of more selective and potent therapeutic agents (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-15-4-2-3-5-18(15)19(22)20-12-16-6-9-21(10-7-16)13-17-8-11-23-14-17/h2-5,8,11,14,16H,6-7,9-10,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMUXFQMIWNGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2675286.png)

![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2675288.png)
![2-Chloro-N-(2,2-dimethylpropyl)-N-[(5-oxo-1-propylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2675290.png)


![N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2675294.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2675297.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2675306.png)


